Sulfoxone sodium

Descripción general

Descripción

Se introdujo en Japón en 1948 y posteriormente se introdujo en el uso occidental por Ernest Muir mientras se desempeñaba como superintendente del Leprosario de Chacachacare en Trinidad, en el Caribe . El sulfoxone sódico también se ha utilizado con éxito limitado en el tratamiento de la dermatitis herpetiforme .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfoxone sódico se puede sintetizar mediante la condensación de 4,4'-diaminodifenilsulfona con sal sódica de ácido hidroximetilsulfinico . La reacción generalmente involucra los siguientes pasos:

Sustitución o acoplamiento cruzado: Utilizando reactivos S(IV) como sulfinato de arilo o sulfinato de alquilo.

Métodos de producción industrial: La producción industrial de sulfoxone sódico implica la síntesis a gran escala utilizando los métodos mencionados anteriormente, asegurando alta pureza y rendimiento. El proceso está optimizado para la rentabilidad y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfoxone sódico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión de sulfuro a sulfona.

Reducción: Reducción de sulfona a sulfuro.

Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Acoplamiento cruzado: Formación de enlaces carbono-azufre utilizando reactivos S(IV).

Reactivos y condiciones comunes:

Oxidantes: mCPBA, H2O2 con catalizadores metálicos.

Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).

Sustituyentes: Grupos arilo o alquilo para reacciones de sustitución.

Productos principales:

Oxidación: Derivados de sulfona.

Reducción: Derivados de sulfuro.

Sustitución: Diversos compuestos de sulfona sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Antileprosy Treatment : Sulfoxone sodium is historically significant as an antileprosy drug. Its efficacy stems from its ability to inhibit bacterial growth by interfering with folic acid metabolism .

- Dermatitis Herpetiformis : The compound has also been used with limited success in treating this autoimmune blistering skin condition .

Synthetic Applications

Recent advancements have highlighted the versatility of sodium sulfinates, including this compound, in organic synthesis. Here are key applications:

- Building Blocks for Organosulfur Compounds : this compound serves as a precursor for synthesizing various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. These reactions are crucial in developing pharmaceuticals and agrochemicals .

- Radical Chemistry : The generation of sulfinyl radicals from this compound facilitates dual radical addition/coupling reactions with unsaturated hydrocarbons. This method allows for the synthesis of valuable disulfurized adducts, expanding the scope of organic synthesis .

Antibacterial Mechanisms

A study outlined that this compound acts as a competitive inhibitor against dihydropteroate synthetase, showcasing its role in disrupting bacterial folic acid metabolism. This mechanism is vital in understanding its therapeutic effects against leprosy-causing pathogens .

Synthesis of Sulfinyl Radicals

Research demonstrated that sulfinyl sulfones derived from this compound can generate sulfinyl radicals effectively. These radicals participate in radical coupling reactions, yielding previously inaccessible compounds that may have pharmaceutical relevance .

Application in Drug Development

This compound's utility extends to drug development processes where it aids in functionalizing complex organic molecules. This includes its application in modifying existing drugs to enhance their efficacy or reduce side effects .

Data Table: Summary of Applications

Mecanismo De Acción

El sulfoxone sódico actúa como un inhibidor competitivo de la enzima bacteriana dihidrofolato sintetasa. Esta enzima es crucial para la síntesis de ácido fólico en bacterias. Al inhibir esta enzima, el sulfoxone sódico evita que el sustrato normal, el ácido para-aminobenzoico (PABA), se una, interrumpiendo así la síntesis de ácido fólico e inhibiendo el crecimiento bacteriano .

Comparación Con Compuestos Similares

El sulfoxone sódico es único entre los antibióticos sulfonamida debido a su mecanismo de acción específico y su eficacia contra la lepra. Los compuestos similares incluyen:

Dapsona: Otro antibiótico sulfonamida utilizado para tratar la lepra y la dermatitis herpetiforme.

Sulfametoxazol: Un antibiótico sulfonamida utilizado en combinación con trimetoprim para tratar diversas infecciones bacterianas.

Sulfadiazina: Se utiliza en combinación con pirimetamina para tratar la toxoplasmosis.

El sulfoxone sódico destaca por su uso específico en el tratamiento de la lepra y su mecanismo de acción único que involucra la inhibición de la dihidrofolato sintetasa .

Actividad Biológica

Sulfoxone sodium, also known as Diasone, is a sulfonamide derivative primarily used in the treatment of leprosy and other dermatological conditions. Its biological activity is attributed to its mechanism as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which plays a crucial role in folic acid metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound exerts its biological effects through the following mechanisms:

- Inhibition of Dihydropteroate Synthetase : this compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase, disrupting folic acid synthesis in bacteria. This inhibition is critical for its antibacterial activity, particularly against Mycobacterium leprae, the causative agent of leprosy .

- Anti-inflammatory Properties : Some studies suggest that sulfoxone may also exhibit anti-inflammatory effects, which can contribute to its therapeutic efficacy in skin conditions .

Pharmacokinetics

This compound is well absorbed when administered parenterally and has a wide distribution throughout body tissues, including synovial and ocular fluids. However, it can cause irritation due to its alkaline nature .

Case Studies and Clinical Applications

- Leprosy Treatment : this compound has been used effectively as part of multidrug therapy for leprosy. A study highlighted instances where patients experienced dermatitis medicamentosa as a side effect, indicating the need for careful monitoring during treatment .

- Dermatological Conditions : Beyond leprosy, this compound has been investigated for its efficacy in treating various skin disorders. Its ability to modulate immune responses may provide benefits in conditions characterized by inflammation.

- Combination Therapies : Research indicates that combining sulfoxone with other agents could enhance therapeutic outcomes. For instance, it has been explored alongside other sulfonamides to maximize antibacterial efficacy against resistant strains .

Research Findings

Recent studies have focused on the broader implications of this compound's biological activity:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against certain tumor cell lines, suggesting potential applications in oncology .

- Metabolism Studies : Investigations into the metabolic pathways of sulfoxone have revealed insights into how it is processed within the body and how these processes affect its biological activity. For example, the oxidation of sulindac (a related compound) to sulindac sulfone is catalyzed by cytochrome P450 enzymes, which may also play a role in sulfoxone's metabolism .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacological properties of this compound:

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibits dihydropteroate synthetase |

| Primary Use | Treatment of leprosy |

| Pharmacokinetics | Well absorbed; distributed in various tissues |

| Side Effects | Dermatitis medicamentosa reported |

| Research Applications | Potential use in oncology; combination therapies |

Propiedades

IUPAC Name |

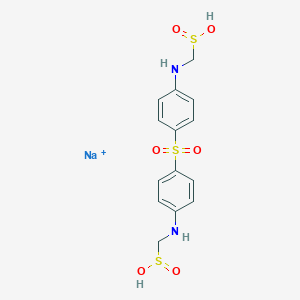

disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBNFLZFSZDPQF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023623 | |

| Record name | Adesulfone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-75-2 | |

| Record name | Adesulfone Sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adesulfone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOXONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OWB0Q221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.